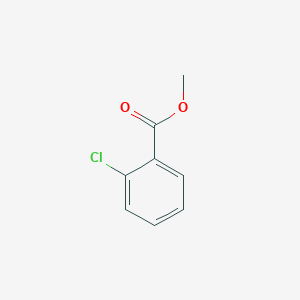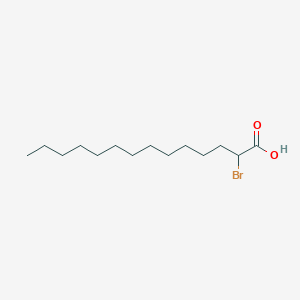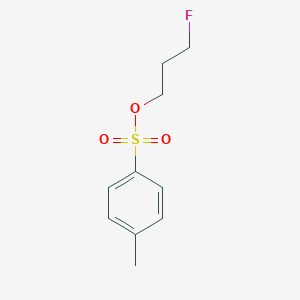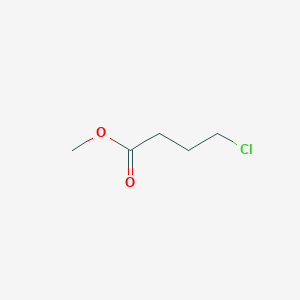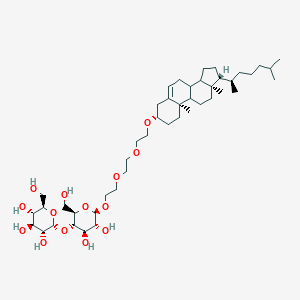
Mtech
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mtech, also known as methylene blue, is a synthetic dye that has been used in various scientific research applications. It is a versatile molecule that has been used in a variety of fields, including biology, chemistry, and medicine. Mtech has gained popularity in recent years due to its potential therapeutic applications, including its use as an anti-cancer agent and in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of Mtech is complex and varies depending on the application. In the treatment of cancer, Mtech has been shown to inhibit the growth of cancer cells by disrupting the mitochondrial function and inducing apoptosis. In the treatment of neurodegenerative diseases, Mtech has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Mtech has a wide range of biochemical and physiological effects, including its ability to reduce oxidative stress, inhibit inflammation, and modulate mitochondrial function. It has also been shown to have effects on neurotransmitter systems, including the cholinergic and dopaminergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
Mtech has several advantages for use in lab experiments, including its low cost, stability, and ease of use. However, it also has limitations, including its potential toxicity at high doses and its potential to interfere with other chemical reactions.
Zukünftige Richtungen
There are several future directions for research involving Mtech, including its use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. It may also have potential as a therapeutic agent for other conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of Mtech and its potential interactions with other molecules.
Synthesemethoden
Mtech is synthesized through a complex process that involves the reduction of a precursor molecule, N,N-dimethyl-p-phenylenediamine, with sodium dithionite. The resulting product is a blue-colored molecule that is purified through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Mtech has been used in a variety of scientific research applications, including its use as a staining agent in microscopy, a redox indicator in chemical reactions, and a photosensitizer in photodynamic therapy. It has also been used in the treatment of various diseases, including malaria, Alzheimer's disease, and cancer.
Eigenschaften
CAS-Nummer |
129706-54-3 |
|---|---|
Produktname |
Mtech |
Molekularformel |
C45H78O14 |
Molekulargewicht |
843.1 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[2-[2-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H78O14/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-23-29(13-15-44(28,4)33(30)14-16-45(31,32)5)55-21-19-53-17-18-54-20-22-56-42-40(52)38(50)41(35(25-47)58-42)59-43-39(51)37(49)36(48)34(24-46)57-43/h9,26-27,29-43,46-52H,6-8,10-25H2,1-5H3/t27-,29+,30?,31-,32?,33?,34-,35-,36-,37+,38-,39-,40-,41-,42-,43-,44+,45-/m1/s1 |
InChI-Schlüssel |
HHPGZDNGIQXYNK-CTHZYMGMSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCOCCOCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C |
Synonyme |
maltosyltriethoxycholesterol MTECH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



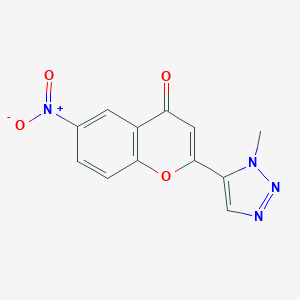
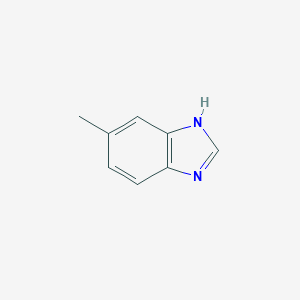
![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
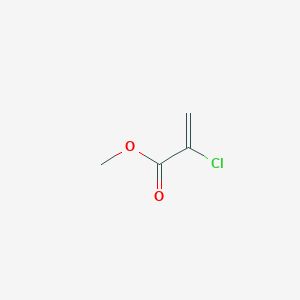
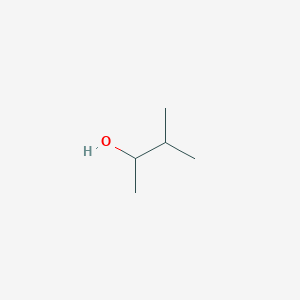
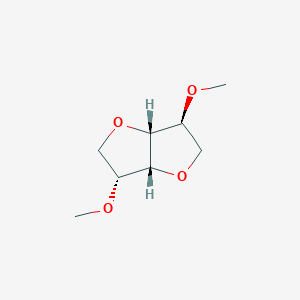
![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)
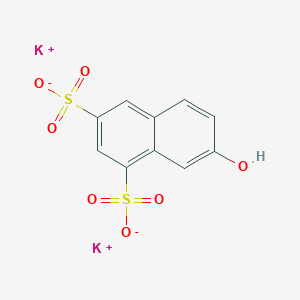
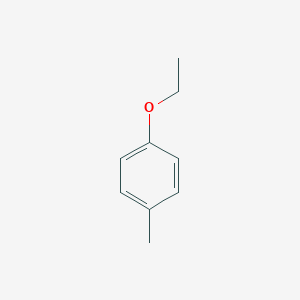
![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)
